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Compound of Interest

Compound Name: Diethyl ethylidenemalonate

Cat. No.: B072346 Get Quote

An In-depth Analysis of NMR, IR, and Mass Spectrometry Data for Researchers and Drug

Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for diethyl
ethylidenemalonate (CAS No. 1462-12-0), a valuable compound in organic synthesis. The

following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) characteristics, offering crucial data for its identification, characterization,

and application in research and development.

Spectroscopic Data Summary
The spectroscopic data for diethyl ethylidenemalonate is summarized in the following tables,

providing a clear and concise reference for its structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

1.29 t 7.1 -OCH₂CH₃

1.91 d 7.3 =CHCH₃

4.23 q 7.1 -OCH₂CH₃

4.26 q 7.1 -OCH₂CH₃

7.05 q 7.3 =CHCH₃

Solvent: Chloroform-d (CDCl₃)

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm Assignment

14.0 -OCH₂CH₃

14.2 -OCH₂CH₃

15.6 =CHCH₃

61.2 -OCH₂CH₃

61.3 -OCH₂CH₃

132.8 C=CHCH₃

142.2 =CHCH₃

163.6 C=O

166.1 C=O

Solvent: Chloroform-d (CDCl₃)[1]

Infrared (IR) Spectroscopy
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Wavenumber (cm⁻¹) Interpretation

2984 C-H stretch (alkane)

1725 C=O stretch (ester)

1651 C=C stretch (alkene)

1265, 1225 C-O stretch (ester)

Technique: Attenuated Total Reflectance (ATR) - Neat

Mass Spectrometry (MS)
m/z Interpretation

186 [M]⁺ (Molecular ion)

141 [M - OCH₂CH₃]⁺

140 [M - H - OCH₂CH₃]⁺

113 [M - COOCH₂CH₃]⁺

Ionization: Electron Ionization (EI)

Experimental Protocols
The following sections outline the general methodologies for acquiring the spectroscopic data

presented above.

NMR Spectroscopy
A sample of diethyl ethylidenemalonate (typically 5-25 mg for ¹H NMR and 50-100 mg for ¹³C

NMR) is dissolved in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing

tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm

NMR tube.

¹H NMR Spectroscopy: The proton NMR spectrum is recorded on a spectrometer, such as a

Varian A-60D.[2] Standard acquisition parameters are used, including a sufficient number of

scans to obtain a good signal-to-noise ratio.
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¹³C NMR Spectroscopy: The carbon-13 NMR spectrum is acquired on a spectrometer, for

instance, a Varian CFT-20, with proton decoupling to simplify the spectrum to single lines for

each unique carbon atom.[1] A sufficient relaxation delay is employed to ensure accurate

integration of the signals.

Infrared (IR) Spectroscopy
The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer, such as a

Bruker Tensor 27 FT-IR, equipped with an Attenuated Total Reflectance (ATR) accessory.[3] A

small drop of neat diethyl ethylidenemalonate is placed directly onto the ATR crystal. The

spectrum is then recorded over a typical range of 4000-400 cm⁻¹ with a sufficient number of

scans for a high-quality spectrum. A background spectrum of the clean ATR crystal is recorded

prior to the sample measurement.

Mass Spectrometry (MS)
Mass spectral data is acquired using a Gas Chromatography-Mass Spectrometry (GC-MS)

system. A diluted solution of diethyl ethylidenemalonate in a volatile organic solvent is

injected into the GC. The compound is separated from the solvent and any impurities on a

capillary column and then introduced into the mass spectrometer. Electron ionization (EI) at a

standard energy of 70 eV is used to generate the molecular ion and fragment ions. The mass

analyzer then separates the ions based on their mass-to-charge ratio (m/z) to produce the

mass spectrum.

Visualization of Spectroscopic Workflow
The logical workflow for the spectroscopic analysis of a chemical compound like diethyl
ethylidenemalonate is depicted in the following diagram.
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Spectroscopic Analysis Workflow for Diethyl Ethylidenemalonate

Sample Preparation

Spectroscopic Analysis

Data Acquisition & Processing

Structural Elucidation
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Click to download full resolution via product page

Caption: Workflow of Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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